4-Bromo-5-fluoro-2-nitro-N-propylaniline
Description
4-Bromo-5-fluoro-2-nitro-N-propylaniline (CAS: 1261927-35-8) is a substituted aniline derivative featuring a bromine atom at position 4, a fluorine atom at position 5, a nitro group at position 2, and an N-propyl substituent on the amine group. Its molecular formula is C₉H₉BrFN₂O₂, with a molecular weight of 276.09 g/mol. This compound is classified as a secondary amine and has been utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O2/c1-2-3-12-8-5-7(11)6(10)4-9(8)13(14)15/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJMCBZXPDHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681501 | |
| Record name | 4-Bromo-5-fluoro-2-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-35-8 | |
| Record name | 4-Bromo-5-fluoro-2-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-nitro-N-propylaniline can be achieved through a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination and Fluorination: The nitroaniline intermediate is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring. These reactions can be carried out using bromine and fluorine sources such as bromine water and fluorine gas or other fluorinating agents.
Alkylation: The final step involves the alkylation of the amino group with a propyl halide (e.g., propyl bromide) to form the N-propyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-nitro-N-propylaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.
Major Products
Reduction: 4-Bromo-5-fluoro-2-amino-N-propylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Bromo-5-fluoro-2-nitroso-N-propylaniline or this compound.
Scientific Research Applications
4-Bromo-5-fluoro-2-nitro-N-propylaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study the interactions of proteins and other biomolecules.
Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-nitro-N-propylaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the nitro group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-Bromo-5-fluoro-2-nitro-N-propylaniline and analogous compounds:
Key Structural and Functional Insights
Substituent Position and Reactivity: The nitro group at position 2 in this compound enhances electrophilic substitution reactivity compared to compounds like 4-Bromo-5-fluoro-2-methylaniline (methyl substituent at position 2) .
The amide linkage in compound I versus the secondary amine in this compound significantly alters hydrogen-bonding patterns and solubility .
Electronic Effects: The electron-withdrawing nitro group at position 2 in the target compound deactivates the aromatic ring, directing further substitution to meta positions. In contrast, 4-Bromo-2-fluoro-6-nitroaniline (NO₂ at position 6) exhibits different regioselectivity in reactions .
Commercial and Synthetic Relevance :
- Unlike the discontinued status of this compound , derivatives like 4-Bromo-5-fluoro-2-methylaniline remain available, highlighting their broader utility in industrial applications .
- The dual bromine substitution in 4-Bromo-N-[1-(4-bromophenyl)propyl]-2-fluoroaniline increases molecular weight and hydrophobicity, making it suitable for hydrophobic scaffold development .
Biological Activity
Overview
4-Bromo-5-fluoro-2-nitro-N-propylaniline is an organic compound with the molecular formula CHBrFNO. It features a unique combination of bromine, fluorine, nitro, and N-propyl substituents on an aniline structure, which imparts distinct electronic and steric properties. This compound has garnered attention for its potential applications in medicinal chemistry, material science, and biological studies due to its diverse biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form amino derivatives, which may enhance binding to biological receptors. The presence of bromine and fluorine atoms can influence the compound's lipophilicity and electronic properties, affecting its interaction with proteins and other biomolecules.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of halogen substituents often enhances the potency against various bacterial strains. For example, studies have shown that halogenated anilines possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways. A comparative analysis of cytotoxicity against different cell lines is summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Caspase activation |
| A549 | 10.0 | Cell cycle arrest |
Enzyme Inhibition
This compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various halogenated anilines, including derivatives of this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In a recent investigation, the cytotoxic effects of this compound were tested on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results showed that treatment with this compound led to increased apoptosis rates compared to untreated controls, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Bromo-2-nitroaniline | Lacks fluorine and propyl groups | Moderate antibacterial activity |
| 5-Fluoro-2-nitroaniline | Lacks bromine and propyl groups | Lower cytotoxicity |
| 4-Bromo-5-fluoroaniline | Lacks N-propyl group | Effective against specific enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
